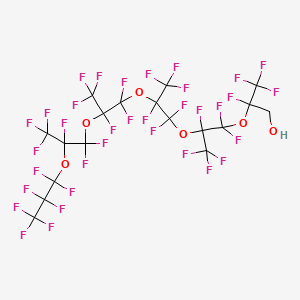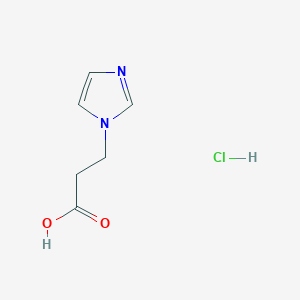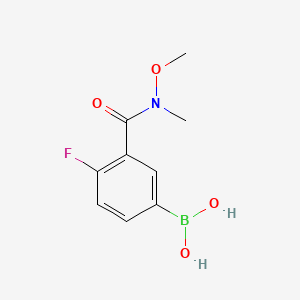
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11ClFNO2 . It has a molecular weight of 267.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chloro, fluoro, and methyl groups on the quinoline ring.Physical And Chemical Properties Analysis
This compound is a powder in its physical form . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Spectral Analysis
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate and its derivatives are subjects of chemical synthesis and spectral analysis studies. For instance, research on the NMR properties of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, including ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, has provided detailed insights into the 1H, 13C, and 19F NMR spectra of these compounds. The studies have reported on the chemical shifts, coupling constants, and the influence of chloro and fluoro substituents on these parameters, offering essential data for the development and characterization of novel compounds within this chemical class (Podányi et al., 1996).
Catalysis and Microwave-Assisted Synthesis
The compound has also been a focus in studies exploring the efficiency of catalysis and synthesis techniques. Research on the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminum metal as a catalyst under microwave assistance highlights the optimization of reaction conditions to achieve high product yield and the determination of the product structure through melting point measurements and NMR spectrometry. This study showcases the potential for efficient synthesis pathways for quinoline derivatives, which are crucial in the development of pharmaceuticals and materials science (Song Bao-an, 2012).
Reaction Mechanisms and Solvent Effects
Further investigations into the compound's chemistry include the examination of its reaction mechanisms and the effects of different solvents on its ethylation processes. Such studies provide valuable insights into the synthetic versatility of ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate and its potential as an intermediate in the synthesis of more complex molecules. The research also delves into the ratio of ethylated products under various conditions, contributing to a deeper understanding of reaction kinetics and dynamics in organic synthesis (Guo Hui, 1991; Guo Hui, 1993).
Fluorescence and Biochemical Applications
Quinoline derivatives, including ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, are recognized for their fluorescent properties, making them valuable in biochemical and medical research. The exploration of quinoline derivatives as fluorophores offers potential applications in studying biological systems, including DNA. These compounds' sensitivity and selectivity make them promising tools in biochemistry, highlighting their significance beyond the scope of traditional organic synthesis and pharmaceutical applications (Aleksanyan & Hambardzumyan, 2013).
Propiedades
IUPAC Name |
ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFRHZFOXGIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)







![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)



